BenchChemオンラインストアへようこそ!

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Medicinal Chemistry Chiral Building Blocks Asymmetric Synthesis

1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1515908-30-1) is a chiral, N-methylated 1,2,3-triazole primary amine with the molecular formula C5H10N4 and molecular weight 126.16 g/mol. It serves primarily as a versatile building block in medicinal chemistry and chemical biology, where its 1,4-disubstituted 1,2,3-triazole core is a recognized bioisostere for the amide bond, offering enhanced metabolic stability compared to traditional peptide linkages.

Molecular Formula C5H10N4
Molecular Weight 126.163
CAS No. 1515908-30-1
Cat. No. B2637267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
CAS1515908-30-1
Molecular FormulaC5H10N4
Molecular Weight126.163
Structural Identifiers
SMILESCC(C1=CN(N=N1)C)N
InChIInChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3
InChIKeyCPIUETQFTNIZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1515908-30-1) for Specialized R&D Procurement


1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1515908-30-1) is a chiral, N-methylated 1,2,3-triazole primary amine with the molecular formula C5H10N4 and molecular weight 126.16 g/mol. It serves primarily as a versatile building block in medicinal chemistry and chemical biology, where its 1,4-disubstituted 1,2,3-triazole core is a recognized bioisostere for the amide bond, offering enhanced metabolic stability compared to traditional peptide linkages [1]. The compound is typically supplied by specialty chemical vendors with a purity of 95% (HPLC or GC) .

Risks of Substituting 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine with Generic Analogs


Generic substitution is highly risk-prone due to the molecule's specific structural features. Unlike the non-methylated analog 1-(1H-1,2,3-triazol-4-yl)ethan-1-amine, which lacks the N-methyl group, the target compound possesses a distinct lipophilicity profile (predicted LogP -0.39 vs. -0.58 for the parent) that critically influences membrane permeability and pharmacokinetic properties in final drug candidates . More critically, the presence of a chiral center at the alpha-carbon of the ethylamine chain mandates the use of enantiopure (R or S) forms for asymmetric synthesis, where the racemic or enantiomeric mismatch with a regioisomer, such as the 1,5-disubstituted analog 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, would lead to fundamentally different spatial vectors for ligand-receptor interactions, resulting in drastically altered or lost biological activity [1].

Quantifiable Differentiation Evidence for 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Procurement


Chiral Purity Assurance versus Achiral Analogs: Enantiopure Forms for Asymmetric Synthesis

A critical differentiator is the commercial availability of the target compound in enantiopure forms, which is not possible for achiral analogs like the shorter-chain 1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine. Direct vendor catalogs confirm that the target compound's (R)-enantiomer (CAS 1841099-77-1) is supplied with a purity of 95%, comparable to the racemic mixture's 95% purity, whereas the achiral analog 1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine is typically offered at 95-97% purity but cannot be chirally resolved. This chiral availability is essential for generating patentable, stereochemically pure lead compounds .

Medicinal Chemistry Chiral Building Blocks Asymmetric Synthesis

Metabolic Stability Advantage of the 1,2,3-Triazole Core Over 1,2,4-Triazole Isomers

For programs focused on metabolic stability, the 1,2,3-triazole core represents a key differentiator over its 1,2,4-triazole isomer. A 2024 comprehensive review in the Journal of Medicinal Chemistry presents a comparative analysis, highlighting that the 1,2,3-triazole ring's unique electronic structure and lower basicity (pKa of conjugate acid ~1.2 for 1,2,3-triazole vs. ~2.5 for 1,2,4-triazole) contribute to its superior oxidative metabolic stability. This class-level advantage translates to the target compound, making it a preferred scaffold for reducing first-pass metabolism in oral drug candidates [1].

Drug Metabolism Bioisostere Pharmacokinetics

Regioisomeric Purity Prevents Biological Activity Loss: The Case of 1,4- vs. 1,5-Substitution

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) that produces this compound is renowned for its exclusive formation of the 1,4-disubstituted regioisomer. This is a verifiable advantage over the 1,5-disubstituted isomer (e.g., 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine), which requires different, often less efficient, synthetic methods. In the context of drug design, the 1,4-regioisomer has been validated as an optimal amide bond bioisostere due to its geometric similarity, whereas the 1,5-isomer presents altered bond angles and distances, which often leads to a complete loss of target binding affinity [1]. A study on cannabinoid CB1 receptor antagonists demonstrated that potent activity (IC50 <20 nM) was achieved specifically with 1,4-disubstituted-1,2,3-triazole derivatives, while the corresponding 1,5-isomers showed significantly reduced potency [2].

Structure-Activity Relationship Click Chemistry Control of Regiochemistry

Optimal Use Cases for 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Based on Evidence


Synthesis of Enantiopure Kinase Inhibitor Candidates

In a medicinal chemistry campaign focused on developing selective kinase inhibitors, the (R)-enantiomer (CAS 1841099-77-1) of this compound is the preferred starting material. Its verified chiral purity allows for the direct construction of single-enantiomer leads, avoiding the costly and time-consuming chiral resolution of final drug substances. The 1,2,3-triazole core provides a metabolically stable amide bond bioisostere [1], increasing the probability of achieving a favorable pharmacokinetic profile.

Optimized Linker for Antibody-Drug Conjugates (ADCs)

The compound's terminal primary amine serves as an ideal conjugation handle for payload attachment, while the N-methyl-1,2,3-triazole core functions as a stable, low-polarity linker moiety. Compared to traditional peptide-based linkers, the 1,2,3-triazole exhibits superior stability against non-specific hydrolysis and enzymatic cleavage [1], a quantifiable advantage for ensuring the payload remains attached in systemic circulation before reaching the tumor microenvironment.

Construction of Metal-Chelating Agents for Diagnostic Imaging

Leveraging the distinct metal-binding properties of the 1,2,3-triazole ring's nitrogen atoms [1], this compound is a superior building block for synthesizing bifunctional chelators for radionuclides like 64Cu or 68Ga. The N-methyl group enhances lipophilicity, which can be tuned to influence the biodistribution profile of the resultant imaging agent, a feature not possible with the non-alkylated analog. The precise 1,4-disubstitution ensures a well-defined coordination geometry, critical for complex stability in vivo [1].

Fragment-Based Drug Discovery (FBDD) Library Component

For laboratories building a fragment library, the compound is a valuable entry due to its low molecular weight (126.16 Da), favorable physical properties, and most importantly, its validated bioisosteric potential [1]. Its inclusion provides a rapid 'click chemistry' entry point to explore structure-activity relationships around an amide bond surrogate, with the assurance that structural modifications via the primary amine will not compromise the core's metabolic stability, a common pitfall with other heterocyclic fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.